molecular formula C19H26N4O7 B034281 Poly(phenylalanyl-alanyl-glutamyl-glycine) CAS No. 103719-15-9

Poly(phenylalanyl-alanyl-glutamyl-glycine)

Cat. No. B034281
CAS RN: 103719-15-9
M. Wt: 422.4 g/mol
InChI Key: YYNSKODBBFTDJS-UBHSHLNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(phenylalanyl-alanyl-glutamyl-glycine), commonly known as PAGG, is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. PAGG is a combination of four amino acids, namely phenylalanine, alanine, glutamine, and glycine. The compound has been widely studied for its ability to enhance fat loss, improve athletic performance, and promote overall health and wellness.

Mechanism of Action

PAGG works by activating various enzymes in the body that are involved in fat metabolism. The compound has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of fat metabolism. Additionally, PAGG has been found to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in the synthesis of cholesterol.
Biochemical and Physiological Effects:
PAGG has several biochemical and physiological effects on the body. The compound has been found to increase the levels of adiponectin, a hormone that regulates glucose and fat metabolism. Additionally, PAGG has been shown to increase the levels of uncoupling protein 1 (UCP1), which is involved in thermogenesis and fat oxidation.

Advantages and Limitations for Lab Experiments

PAGG has several advantages for lab experiments, including its ability to enhance fat loss and improve athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions. However, there are also some limitations to using PAGG in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on PAGG. One area of interest is the potential use of PAGG as a treatment for obesity and related metabolic disorders. Additionally, further research is needed to determine the safety and efficacy of PAGG in humans, as most studies to date have been conducted in animals. Finally, there is a need for more research on the long-term effects of PAGG use, including its potential effects on cardiovascular health and cancer risk.
Conclusion:
In conclusion, PAGG is a peptide compound that has gained significant attention in the scientific community due to its potential health benefits. The compound has been found to enhance fat loss, improve athletic performance, and promote overall health and wellness. While there are still some limitations to using PAGG in lab experiments, the compound holds promise as a potential treatment for obesity and related metabolic disorders. Further research is needed to determine its safety and efficacy in humans and to explore its potential long-term effects on health.

Synthesis Methods

PAGG can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. The most commonly used method is solid-phase peptide synthesis, which involves the stepwise addition of each amino acid to a growing peptide chain. The process is repeated until the desired length of the peptide is achieved.

Scientific Research Applications

PAGG has been extensively studied for its potential health benefits. Several studies have shown that PAGG can improve fat loss, increase muscle mass, and enhance athletic performance. Additionally, PAGG has been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions.

properties

CAS RN

103719-15-9

Product Name

Poly(phenylalanyl-alanyl-glutamyl-glycine)

Molecular Formula

C19H26N4O7

Molecular Weight

422.4 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C19H26N4O7/c1-11(22-18(29)13(20)9-12-5-3-2-4-6-12)17(28)23-14(7-8-15(24)25)19(30)21-10-16(26)27/h2-6,11,13-14H,7-10,20H2,1H3,(H,21,30)(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t11-,13-,14-/m0/s1

InChI Key

YYNSKODBBFTDJS-UBHSHLNASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Other CAS RN

103719-15-9

sequence

FAEG

synonyms

poly(Phe-A-G-Gly)
poly(Phe-Ala-Glu-Gly)
poly(phenylalanyl-alanyl-glutamyl-glycine)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.